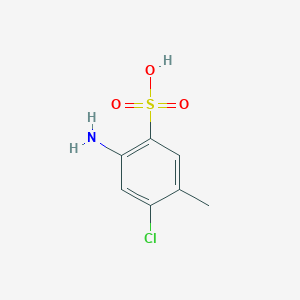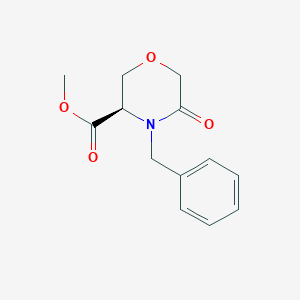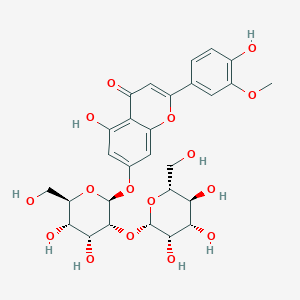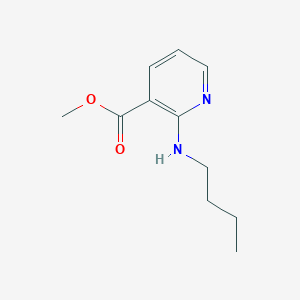![molecular formula C17H33N5O6 B165805 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid CAS No. 133605-54-6](/img/structure/B165805.png)
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid, also known as C16, is a peptide that has been extensively studied in the field of biochemistry and biotechnology. This peptide has been found to have a wide range of applications in scientific research, including the study of protein-protein interactions, enzyme kinetics, and drug discovery.
Mécanisme D'action
The mechanism of action of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is not fully understood, but it is believed to interact with proteins and enzymes through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The peptide has been shown to have a high binding affinity for certain proteins, which allows it to selectively target and interact with these proteins.
Effets Biochimiques Et Physiologiques
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid has been shown to have a variety of biochemical and physiological effects. The peptide has been found to inhibit the activity of certain enzymes, such as proteases and kinases, and can also modulate the activity of receptors and transporters. In addition, 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid in laboratory experiments is its high binding affinity for certain proteins. This allows researchers to selectively target and study specific proteins, which can provide valuable insights into their function and role in biological processes. However, one limitation of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are many potential future directions for research on 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid. One area of interest is the development of new methods for synthesizing the peptide, which could help to reduce the cost and increase the availability of the peptide for research purposes. Another area of interest is the development of new applications for 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid, such as in drug discovery or the study of protein-protein interactions in disease states. Additionally, further research is needed to fully understand the mechanism of action of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is a complex process that involves multiple steps. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain. The final product is then purified using various chromatographic techniques, such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid has been widely used in scientific research due to its ability to interact with various proteins and enzymes. One of the most common applications of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is in the study of protein-protein interactions. The peptide has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and can be used to investigate the role of these proteins in various biological processes.
Propriétés
Numéro CAS |
133605-54-6 |
|---|---|
Nom du produit |
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid |
Formule moléculaire |
C17H33N5O6 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
2-[[6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H33N5O6/c1-9(2)13(19)16(27)22-14(10(3)23)17(28)21-11(6-4-5-7-18)15(26)20-8-12(24)25/h9-11,13-14,23H,4-8,18-19H2,1-3H3,(H,20,26)(H,21,28)(H,22,27)(H,24,25) |
Clé InChI |
DQPMXYDFWRYWQV-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |
Séquence |
VXKG |
Synonymes |
Val-Thr-Lys-Gly |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)


![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)




